molecular formula C6H4ClN3 B113337 3-Amino-6-chloropyridine-2-carbonitrile CAS No. 95095-84-4

3-Amino-6-chloropyridine-2-carbonitrile

Cat. No. B113337
CAS RN: 95095-84-4
M. Wt: 153.57 g/mol
InChI Key: GGQNLFCQZACXET-UHFFFAOYSA-N
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Patent
US08232278B2

Procedure details

A mixture consisting of 3-amino-6-chloro-pyridine-2-carbonitrile (4.6 g, 30 mmol), chloroformamidine hydrochloride (6.9 g, 60 mmol) and dimethylsulfon (12 g) was heated at 165° C. for 30 minutes. After cooling to room temperature, water (500 ml) was added. The solution was neutralized with a 30% NaOH solution to pH 9-10. The precipitate was filtered off, washed with water, dried over P2O5, resulting in the pure title compound as a yellow solid (4.0 g, yield: 68%) which was characterised as follows:
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
68%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.Cl.Cl[C:13]([NH2:15])=[NH:14].CS(C)(=O)=O.[OH-].[Na+]>O>[NH2:15][C:13]1[N:14]=[C:9]([NH2:10])[C:3]2[N:4]=[C:5]([Cl:8])[CH:6]=[CH:7][C:2]=2[N:1]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)Cl)C#N
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
Cl.ClC(=N)N
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
CS(=O)(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C(C2=C(N1)C=CC(=N2)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.